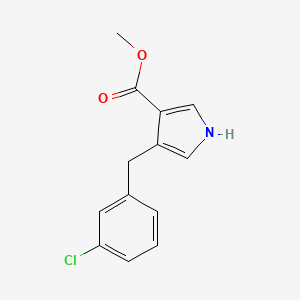

Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

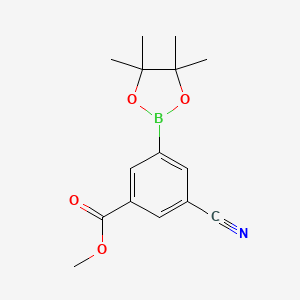

“Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene, but with one of the carbon atoms replaced by a nitrogen . The “3-chlorobenzyl” indicates a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom at the 3-position .

Molecular Structure Analysis

The exact molecular structure of “this compound” would require more specific information or a detailed analysis using spectroscopic techniques such as NMR or mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich pyrrole ring and the electron-withdrawing carboxylate group. The chlorine atom on the benzyl group might also be a site of reactivity .Applications De Recherche Scientifique

Chemical Modifications and Biopolymer Applications

- Xylan Derivatives : The study by Petzold-Welcke et al. (2014) discusses the chemical modification of xylan, a biopolymer, to produce ethers and esters with specific properties. Although not directly related to Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate, the methodologies for chemical modifications and applications in drug delivery hint at the potential of similar modifications in pyrrole derivatives for targeted applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

Antioxidant Properties and Cell Protection

- Chromones and Derivatives : Yadav et al. (2014) review the antioxidant potential of chromones, emphasizing the importance of specific functional groups for radical scavenging activity. This study suggests that pyrrole derivatives, by analogy, may have potential applications in protecting cells from oxidative stress if they possess similar functional groups (Yadav, P., Parshad, B., Manchanda, P., & Sharma, S. K., 2014).

Supramolecular Chemistry and Capsule Formation

- Calixpyrrole Scaffolds : Ballester (2011) discusses the use of calixpyrrole derivatives in forming supramolecular capsules, highlighting the structural and functional versatility of pyrrole-based compounds in creating complex molecular architectures. This could imply potential for this compound in similar applications, given appropriate modifications (Ballester, P., 2011).

Role in Plant Defense Mechanisms

- Proline and Pyrroline-5-Carboxylate Metabolism : Qamar et al. (2015) explore the role of pyrroline-5-carboxylate, a derivative of proline, in plant defense against pathogens. This indicates that pyrrole derivatives may play significant roles in biological processes and stress responses in plants (Qamar, A., Mysore, K., & Senthil-Kumar, M., 2015).

Photodynamic Therapy and Antimicrobial Applications

- Boron-Containing Chlorins and Tetraazaporphyrins : The synthesis and biological properties of boron-containing chlorins, as reviewed by Ratajski et al. (2006), suggest the potential of pyrrole derivatives in photodynamic therapy and as antimicrobial agents. This highlights the possible applications of this compound in medicinal chemistry, given structural similarities and functional group modifications (Ratajski, M., Osterloh, J., & Gabel, D., 2006).

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

It can be inferred from the general mechanism of suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that benzylic positions can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.

Result of Action

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it could be used to form new carbon–carbon bonds , which could have various effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate can be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be influenced by the presence of different halogens . Additionally, the success of Suzuki–Miyaura cross-coupling reactions is known to depend on the use of mild and functional group tolerant reaction conditions .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-17-13(16)12-8-15-7-10(12)5-9-3-2-4-11(14)6-9/h2-4,6-8,15H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIWYZBTMMYGHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1CC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724396 |

Source

|

| Record name | Methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313712-17-2 |

Source

|

| Record name | Methyl 4-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567341.png)

![4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567342.png)